5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Description
5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a phenylprop-1-en-2-yl moiety that includes a hydroxypropylamino group.
Properties
IUPAC Name |
5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c18-15-8-7-14(24-15)17(23)20-13(16(22)19-9-4-10-21)11-12-5-2-1-3-6-12/h1-3,5-8,11,21H,4,9-10H2,(H,19,22)(H,20,23)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVQNLLXDKAMY-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. This is followed by further functional group modifications to introduce the bromine atom and the hydroxypropylamino group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylprop-1-en-2-yl moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group can yield ketones, while substitution of the bromine atom can produce a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the bromine atom and phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives with various substituents, such as:
- 5-bromo-2-furancarboxamide
- 3-(3-hydroxypropylamino)-1-phenylprop-1-en-2-one
- N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Uniqueness
What sets 5-bromo-N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxypropylamino group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
